ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (molecular formula: C₁₁H₈BrF₃N₂O₂, molecular weight: 337.10 g/mol, CAS: 1704065-84-8) is a brominated pyrrolo[2,3-b]pyridine derivative featuring a trifluoromethyl group at position 2 and an ethyl carboxylate ester at position 3 . This compound serves as a versatile intermediate in medicinal chemistry due to its reactive bromine substituent, which enables cross-coupling reactions, and the electron-withdrawing trifluoromethyl group, which modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-6-3-5(12)4-16-9(6)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESCOBIEQKLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolo[2,3-b]pyridine Core
The synthesis of the pyrrolo[2,3-b]pyridine core typically involves condensation reactions between appropriate pyridine and pyrrole precursors. For example, a pyridine ring can be constructed using picoline derivatives, followed by cyclization with a suitable pyrrole precursor.
Introduction of Trifluoromethyl Group
The trifluoromethyl group can be introduced using trifluoromethylating reagents such as trifluoromethyl copper or via the chlorination/fluorination of a trichloromethyl intermediate. This step is crucial for enhancing the compound's biological activity and stability.
Bromination at the 5-Position
Bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. This step requires careful control of reaction conditions to avoid over-bromination.
Esterification
The carboxyl group at the 3-position can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into the ethyl ester form, which is more stable and easier to handle.
Detailed Synthetic Route
Step 1: Synthesis of Pyrrolo[2,3-b]pyridine Core
- Reactants: Picoline derivative, pyrrole precursor
- Conditions: High temperature, acidic conditions
- Product: Pyrrolo[2,3-b]pyridine core
Step 2: Introduction of Trifluoromethyl Group
- Reactants: Trifluoromethylating reagent (e.g., trifluoromethyl copper)
- Conditions: Low temperature, inert atmosphere
- Product: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Step 3: Bromination at the 5-Position
- Reactants: Bromine or NBS
- Conditions: Room temperature, organic solvent
- Product: 5-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Step 4: Esterification
- Reactants: Ethanol, acid catalyst
- Conditions: Reflux, acidic conditions
- Product: Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Challenges and Considerations
- Selectivity : The bromination step requires careful control to avoid over-bromination or bromination at unwanted positions.
- Stability : Trifluoromethylated compounds can be sensitive to moisture and light, requiring careful handling and storage.
- Yield Optimization : Each step's yield can significantly impact the overall efficiency of the synthesis. Optimizing reaction conditions is crucial for maximizing yields.
Data Tables
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Picoline derivative, pyrrole precursor | High temperature, acidic conditions | Pyrrolo[2,3-b]pyridine core | 60-80% |
| 2 | Trifluoromethylating reagent | Low temperature, inert atmosphere | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 70-90% |
| 3 | Bromine or NBS | Room temperature, organic solvent | 5-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 80-95% |
| 4 | Ethanol, acid catalyst | Reflux, acidic conditions | This compound | 85-90% |
Chemical Reactions Analysis
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown promising results as an FGFR inhibitor. Research indicates that it can effectively inhibit cell proliferation in breast cancer models and induce apoptosis. The compound's ability to inhibit migration and invasion of cancer cells further highlights its therapeutic potential in oncology.
Case Study : In vitro studies demonstrated that this compound significantly reduced the proliferation of breast cancer cell lines by targeting FGFR signaling pathways. The molecular docking studies revealed that it forms essential hydrogen bonds with key amino acids in the FGFR active site, enhancing its inhibitory potency.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles under appropriate conditions.
Synthesis Route Example :
- Starting with a pyrrole derivative.
- Bromination at the 5-position.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Esterification to yield the final product.
This route can be optimized to improve yield and reduce by-products during synthesis.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The target compound’s structural analogs differ primarily in substituent positions, functional groups, or core heterocyclic systems. Key comparisons include:
Table 1: Substituent and Functional Group Comparisons
Physicochemical and Electronic Properties
- Solubility : The ethyl carboxylate group in the target compound enhances lipophilicity (logP ~2.5) compared to polar nitro derivatives (e.g., 6c, logP ~1.8) .
- Electronic Effects : The trifluoromethyl group at position 2 withdraws electron density, reducing nucleophilicity at the pyrrole nitrogen. In contrast, ethynyl substituents (e.g., 20b) increase conjugation, as evidenced by upfield shifts in ¹H NMR (δ 8.81 ppm for aromatic protons vs. δ 8.39 ppm in the target compound).
- Thermal Stability : Bromine and trifluoromethyl groups collectively increase thermal stability (decomposition >250°C) compared to methoxy-substituted analogs (e.g., 20c, decomposition ~200°C).
Biological Activity
Ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a member of the pyrrolo[2,3-b]pyridine class of compounds, notable for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈BrF₃N₂O₂
- Molecular Weight : 337.09 g/mol
- CAS Number : 1704065-84-8
The compound features a bromine atom and a trifluoromethyl group, which contribute to its unique physicochemical properties and biological activities. The presence of these groups enhances its solubility and reactivity, making it a candidate for various pharmacological studies.
Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in cellular processes such as proliferation, migration, and differentiation, and their dysregulation is associated with several cancers.
In Vitro Studies
In vitro studies have demonstrated that this compound can:
- Inhibit cell proliferation in breast cancer models.
- Induce apoptosis in cancer cells.
- Inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Chlorine instead of bromine | Moderate FGFR inhibition |
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Methyl group at position 5 | Lower potency against FGFR |
| Ethyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Fluorine at position 6 | Enhanced selectivity for FGFR |
The unique combination of bromine and trifluoromethyl groups in this compound potentially enhances its lipophilicity and biological activity against specific targets within the FGFR family .
Case Study 1: Anti-Cancer Activity
A study evaluating the anti-cancer properties of this compound found that it significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to FGFRs. It was found to form essential hydrogen bonds with key amino acids in the FGFR active site, enhancing its inhibitory potency. This information is crucial for understanding how structural modifications can affect biological activity and specificity towards different FGFR isoforms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a brominated pyrrolo[2,3-b]pyridine precursor. For example, demonstrates a 51% yield using phenylacetylene and a Pd catalyst under Sonogashira conditions. Optimization involves:
- Temperature control (e.g., 80–100°C for coupling reactions).
- Solvent selection (e.g., DMF or THF for polar aprotic environments).
- Column chromatography purification with heptane/ethyl acetate (8:2) to isolate the product .
- Critical Parameters : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side products.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodology :
- ¹H NMR : Peaks at δ ~12.40 ppm (NH) and aromatic protons (δ 8.39–7.42 ppm) confirm the pyrrolo[2,3-b]pyridine core and substituents .
- LC-MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 350–360 range).
- HPLC Purity : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients.
Q. What are the challenges in handling the trifluoromethyl and bromo substituents during synthesis?
- Challenges :
- Trifluoromethyl Stability : The CF₃ group is electron-withdrawing and may deactivate the core toward electrophilic substitution. Use protecting groups (e.g., SEM or Boc) during functionalization .
- Bromo Reactivity : The 5-bromo substituent is prone to nucleophilic substitution (e.g., Suzuki coupling). Avoid prolonged exposure to moisture to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromo groups influence regioselectivity in further functionalization?
- Methodology :
- DFT Calculations : Model electron density distributions to predict reactive sites. The CF₃ group directs electrophiles to the 3-position, while the 5-bromo group facilitates coupling at the 5-position .
- Experimental Validation : Compare reactivity in cross-coupling reactions (e.g., 5-bromo vs. 7-bromo derivatives) using arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid yields 87% product in Suzuki reactions) .
Q. How can this compound serve as a precursor for kinase inhibitors or other bioactive molecules?
- Case Study :
- Kinase Inhibitor Synthesis : Replace the ethyl ester with amides (e.g., via hydrolysis to carboxylic acid, followed by coupling with amines). shows similar derivatives (e.g., compound 189 ) with pyrazole-carboxylate moieties acting as kinase-binding motifs .
- Biological Activity : Test derivatives in kinase inhibition assays (e.g., MET or ALK kinases) using fluorescence polarization or ADP-Glo™ assays.
Q. What strategies resolve contradictions in reported yields or spectroscopic data for derivatives?
- Data Reconciliation :
- Yield Discrepancies : Compare solvent systems (e.g., dichloromethane/ethyl acetate vs. heptane/ethyl acetate) and catalyst batches. reports 51% yield with heptane/EA, while achieves 87% with DCM/EA .
- NMR Shifts : Account for solvent (DMSO-d₆ vs. CDCl₃) and substituent effects (e.g., CF₃ deshields adjacent protons by ~0.3 ppm) .
Methodological Insights Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
